molecular formula C4H3F3O3 B068028 4-(Trifluoromethyl)-1,3-dioxolan-2-one CAS No. 167951-81-7

4-(Trifluoromethyl)-1,3-dioxolan-2-one

Cat. No. B068028
CAS RN: 167951-81-7
M. Wt: 156.06 g/mol
InChI Key: GKZFQPGIDVGTLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Trifluoromethyl)-1,3-dioxolan-2-one, commonly known as TFMD, is a heterocyclic organic compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications in various fields. TFMD is a cyclic carbonate that contains a trifluoromethyl group and a dioxolane ring. It is a colorless liquid that is soluble in a wide range of organic solvents.

Mechanism of Action

The mechanism of action of TFMD is not well understood. However, it is believed that the trifluoromethyl group and the dioxolane ring of TFMD play a crucial role in its chemical reactivity and biological activity. The trifluoromethyl group can enhance the lipophilicity and electron-withdrawing ability of TFMD, making it more reactive towards nucleophiles and electrophiles. The dioxolane ring can stabilize the intermediate species during the reaction, making the reaction more efficient.
Biochemical and Physiological Effects:
TFMD has been shown to exhibit various biochemical and physiological effects, such as antimicrobial activity, antitumor activity, and anti-inflammatory activity. TFMD can inhibit the growth of various bacterial and fungal strains, such as Staphylococcus aureus, Escherichia coli, and Candida albicans. TFMD can also induce apoptosis and cell cycle arrest in various cancer cell lines, such as MCF-7, HepG2, and A549. TFMD can also reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide-stimulated macrophages.

Advantages and Limitations for Lab Experiments

TFMD has several advantages and limitations for lab experiments. The advantages include its high reactivity, high purity, and low toxicity. TFMD can react with various nucleophiles and electrophiles under mild conditions, making it suitable for various organic synthesis reactions. TFMD can also be easily purified by distillation or chromatography, making it suitable for scale-up reactions. The limitations include its high cost, low availability, and potential hazards. TFMD is a relatively expensive reagent compared to other commonly used reagents, such as phosgene and carbon dioxide. TFMD is also not readily available in large quantities, making it difficult to use in large-scale reactions. TFMD can also pose potential hazards, such as toxicity and flammability, if not handled properly.

Future Directions

TFMD has a promising future in various fields, such as organic synthesis, polymer chemistry, and material science. Some potential future directions for TFMD research include:
1. Development of new synthesis methods for TFMD that are more efficient, cost-effective, and environmentally friendly.
2. Investigation of the biological activity and mechanism of action of TFMD, including its potential as an antimicrobial, antitumor, and anti-inflammatory agent.
3. Synthesis of new fluorinated polymers and materials using TFMD as a monomer, and investigation of their properties and potential applications.
4. Exploration of the potential of TFMD as a reagent in various organic synthesis reactions, such as carbonylation, alkylation, and acylation.
5. Investigation of the potential of TFMD as a catalyst or a ligand in various chemical reactions, such as cross-coupling, cycloaddition, and oxidation.
In conclusion, 4-(Trifluoromethyl)-1,3-dioxolan-2-one is a heterocyclic organic compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications in various fields. TFMD can be synthesized through several methods, and has been extensively studied for its potential applications in organic synthesis, polymer chemistry, and material science. TFMD exhibits various biochemical and physiological effects, and has several advantages and limitations for lab experiments. TFMD has a promising future in various fields, and further research is needed to fully explore its potential.

Synthesis Methods

The synthesis of TFMD can be achieved through several methods, including the reaction of 4-(trifluoromethyl)phenol with phosgene, the reaction of 4-(trifluoromethyl)phenol with phosgene and triethylamine, and the reaction of 4-(trifluoromethyl)phenol with phosgene and sodium methoxide. The yield and purity of the product can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.

Scientific Research Applications

TFMD has been extensively studied for its potential applications in various fields, including organic synthesis, polymer chemistry, and material science. TFMD can be used as a building block in the synthesis of various organic compounds, such as fluorinated alcohols, esters, and amides. It can also be used as a monomer in the synthesis of fluorinated polymers, such as poly(dioxolane-co-TFMD) and poly(ethylene-co-TFMD). These polymers exhibit unique properties, such as high thermal stability, chemical resistance, and hydrophobicity, making them suitable for various industrial applications, such as coatings, adhesives, and membranes.

properties

IUPAC Name

4-(trifluoromethyl)-1,3-dioxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F3O3/c5-4(6,7)2-1-9-3(8)10-2/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKZFQPGIDVGTLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)O1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20393522, DTXSID801265386
Record name 4-(trifluoromethyl)-1,3-dioxolan-2-one
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Record name (+)-4-(Trifluoromethyl)-1,3-dioxolan-2-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

167951-81-7, 167951-80-6
Record name (+)-4-(Trifluoromethyl)-1,3-dioxolan-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167951-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(trifluoromethyl)-1,3-dioxolan-2-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-4-(Trifluoromethyl)-1,3-dioxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801265386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,3-Trifluoropropylene carbonate
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